2-Hydroxy-5-sulfobenzoic acid--benzene-1,4-diamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) is a chemical compound that combines the properties of both 2-Hydroxy-5-sulfobenzoic acid and benzene-1,4-diamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) typically involves the reaction of 2-Hydroxy-5-sulfobenzoic acid with benzene-1,4-diamine under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature, with the use of catalysts to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives and amine compounds, which can have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of complex organic molecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It can also interact with cellular receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-sulfobenzoic acid: Known for its use as an organocatalyst in organic synthesis.
Benzene-1,4-diamine: Commonly used in the production of dyes and pigments.
Uniqueness: 2-Hydroxy-5-sulfobenzoic acid–benzene-1,4-diamine (1/1) combines the properties of both parent compounds, making it unique in its ability to participate in a wide range of chemical reactions and applications. Its dual functionality allows for versatile use in various scientific and industrial fields .
Eigenschaften
CAS-Nummer |
872713-55-8 |
---|---|
Molekularformel |
C13H14N2O6S |
Molekulargewicht |
326.33 g/mol |
IUPAC-Name |
benzene-1,4-diamine;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H6O6S.C6H8N2/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;7-5-1-2-6(8)4-3-5/h1-3,8H,(H,9,10)(H,11,12,13);1-4H,7-8H2 |
InChI-Schlüssel |
OTVVVJMLRHEDOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.